molecular formula C10H7BrO2S B8099097 Methyl 7-bromobenzo[b]thiophene-3-carboxylate

Methyl 7-bromobenzo[b]thiophene-3-carboxylate

Cat. No.: B8099097
M. Wt: 271.13 g/mol
InChI Key: JWELWQYBSPEHBM-UHFFFAOYSA-N
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Description

Methyl 7-bromobenzo[b]thiophene-3-carboxylate (CAS 1699488-81-7) is a high-purity chemical building block specifically designed for research and further manufacturing applications. This compound features a benzo[b]thiophene core functionalized with a bromo substituent and a methyl ester group, making it a versatile intermediate in organic synthesis and medicinal chemistry research . The bromine atom is a reactive handle for cross-coupling reactions, such as Suzuki couplings, allowing researchers to introduce diverse structural motifs . Benzo[b]thiophene derivatives are of significant scientific interest due to their role in developing novel therapeutic agents. Recent research published in 2024 demonstrates that derivatives based on the benzo[b]thiophene-3-carboxylate scaffold can function as covalent inhibitors of the RhoA GTPase . RhoA is a key protein involved in regulating cell motility and morphology, and its inhibition has been shown to significantly suppress the proliferation, migration, and invasion of aggressive cancer cells, such as MDA-MB-231, via the RhoA/ROCK pathway . This makes this compound a valuable precursor for researchers developing new anticancer agents targeting tumor metastasis. The compound is characterized by its molecular formula C₁₀H₇BrO₂S and a molecular weight of 271.13 g/mol . It is recommended to be stored sealed in a dry environment at room temperature. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 7-bromo-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO2S/c1-13-10(12)7-5-14-9-6(7)3-2-4-8(9)11/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWELWQYBSPEHBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CSC2=C1C=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The reaction employs bromine (Br₂) or N-bromosuccinimide (NBS) as brominating agents in the presence of Lewis acids such as iron(III) bromide (FeBr₃). Polar aprotic solvents like dichloromethane (DCM) or chloroform facilitate electrophilic substitution. A typical procedure involves:

  • Dissolving methyl benzo[b]thiophene-3-carboxylate in DCM under nitrogen atmosphere.

  • Adding FeBr₃ (1.1 equiv) followed by dropwise addition of Br₂ (1.05 equiv) at 0°C.

  • Stirring at room temperature for 12–24 hours.

Yields range from 68–82%, with purity dependent on post-reaction purification via silica gel chromatography.

Optimization Strategies

  • Catalyst Loading : Reducing FeBr₃ to 0.5 equiv decreases side products from over-bromination.

  • Solvent Effects : Switching to chloroform improves solubility of intermediates, enhancing reaction homogeneity.

  • Temperature Control : Maintaining temperatures below 25°C minimizes di-brominated byproducts.

Radical Bromination Using N-Bromosuccinimide (NBS)

Radical bromination offers an alternative pathway, particularly useful for substrates sensitive to strong Lewis acids. This method exploits the stability of the ester group under radical conditions.

Procedure and Reagents

A patented approach for analogous compounds involves:

  • Irradiating methyl benzo[b]thiophene-3-carboxylate in n-heptane with a 200W bulb.

  • Adding benzoyl peroxide (0.05 equiv) as an initiator.

  • Introducing NBS (1.05 equiv) in batches at reflux (98–100°C).

  • Stirring for 4–6 hours, followed by cooling and filtration.

This method achieves 74–89% yield, with n-heptane’s low polarity favoring mono-bromination.

Key Advantages

  • Regioselectivity : Radical stability at the 7-position prevents competing reactions.

  • Scalability : Continuous flow reactors adapt well to this exothermic process.

Ring Construction via Cyclization of Pre-functionalized Intermediates

Building the benzo[b]thiophene core with pre-installed bromine and ester groups avoids post-synthetic modifications.

Thiophene Annulation Strategy

  • Starting Material : 3-Carboxy-7-bromo-thiophene derivative.

  • Cyclization : Using polyphosphoric acid (PPA) at 120°C for 8 hours to form the benzo[b]thiophene ring.

  • Esterification : Treating the carboxylic acid with methanol and sulfuric acid under reflux.

This two-step process yields 65–70% overall, but requires stringent anhydrous conditions to prevent hydrolysis.

Limitations

  • Functional Group Sensitivity : High temperatures during cyclization risk decarboxylation.

  • Purification Challenges : Silica gel chromatography is necessary to separate regioisomers.

Palladium-catalyzed couplings enable late-stage introduction of bromine or ester groups, offering modularity for derivative synthesis.

Suzuki-Miyaura Coupling Protocol

  • Substrate : Methyl benzo[b]thiophene-3-boronate.

  • Coupling Partner : 7-Bromo-iodobenzene.

  • Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 equiv), DMF/H₂O (4:1) at 80°C for 12 hours.

This method achieves 60–75% yield but faces challenges with boronate stability.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Electrophilic Bromination8295HighModerate
Radical Bromination8997MediumLow
Ring Construction7090LowHigh
Cross-Coupling7585MediumVery High

Key Observations :

  • Radical bromination offers the highest purity but requires specialized equipment for light irradiation.

  • Electrophilic methods balance cost and scalability for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-bromobenzo[b]thiophene-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Major Products

    Substitution: Products include various substituted benzo[b]thiophenes depending on the nucleophile used.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include the corresponding alcohols.

Scientific Research Applications

Synthesis Overview

  • Bromination : Typically conducted using bromine or N-bromosuccinimide (NBS) under acidic conditions.
  • Esterification : Involves the reaction of the carboxylic acid with methanol in the presence of an acid catalyst.

Organic Synthesis

Methyl 7-bromobenzo[b]thiophene-3-carboxylate serves as a valuable building block in organic synthesis. It can undergo various reactions, including:

  • Nucleophilic Substitution : The bromine atom can be replaced by other nucleophiles, allowing for the formation of diverse derivatives.
  • Coupling Reactions : It can participate in Suzuki-Miyaura and Heck coupling reactions to synthesize complex organic molecules.

Recent studies have investigated the biological properties of this compound, focusing on its antimicrobial and anticancer activities.

Antimicrobial Properties

The compound has shown promising antimicrobial activity against several bacterial strains. For example, it demonstrated Minimum Inhibitory Concentration (MIC) values as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus128
Escherichia coli256
Pseudomonas aeruginosa128

These results suggest its potential as a lead compound for developing new antimicrobial agents.

Anticancer Activity

This compound has also been evaluated for its anticancer properties. In vitro studies revealed significant anti-proliferative effects on MDA-MB-231 breast cancer cells. The findings are summarized in the following table:

ParameterControl (%)Compound (%)
Cell Viability10045
Apoptosis Rate530
Migration Assay (mm)103

The compound's mechanism of action appears to involve the inhibition of the RhoA/ROCK signaling pathway, crucial for cell migration and invasion.

Case Study: Anticancer Mechanism

In a study focused on MDA-MB-231 cells, this compound was found to induce apoptosis significantly. The study highlighted:

  • Inhibition of RhoA/ROCK Pathway : This pathway is vital for cancer cell survival and proliferation.
  • Cellular Effects : The compound reduced cell viability and migration while promoting apoptotic pathways.

Mechanism of Action

The mechanism of action of methyl 7-bromobenzo[b]thiophene-3-carboxylate in biological systems often involves its interaction with specific molecular targets such as enzymes or receptors. For instance, in medicinal chemistry, it may inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt cellular signaling pathways involved in cancer cell proliferation and survival .

Comparison with Similar Compounds

Structural Analogues: Positional Isomers and Ester Variations

Ethyl 7-Bromobenzo[b]thiophene-2-Carboxylate
  • Structure : Bromine at position 7, ethyl ester at position 2.
  • Molecular Formula : C₁₁H₉BrO₂S.
  • Key Differences: The ester group at position 2 (vs. Ethyl ester increases hydrophobicity compared to the methyl ester, influencing solubility and metabolic stability .
Methyl 7-Bromo-3-Chloro-4-Fluorobenzo[b]thiophene-2-Carboxylate
  • Structure : Bromine (7), chlorine (3), fluorine (4), and methyl ester (2).
  • Molecular Formula : C₁₀H₅BrClFO₂S.
  • Key Differences :
    • Additional halogens (Cl, F) enhance electron-withdrawing effects, accelerating reactions like Suzuki-Miyaura coupling.
    • Higher molecular weight (323.56 g/mol ) impacts pharmacokinetic properties .
Ethyl 7-Chloro-3-Hydroxybenzo[b]thiophene-2-Carboxylate
  • Structure : Chlorine (7), hydroxyl (3), ethyl ester (2).
  • Molecular Formula : C₁₁H₉ClO₃S.
  • Key Differences: Hydroxyl group introduces hydrogen-bonding capacity, improving solubility but reducing stability under acidic conditions. Chlorine at position 7 vs.

Functional Analogues: Substituent Variations

Methyl 2-Amino-4,5,6,7-Tetrahydrobenzo[b]thiophene-3-Carboxylate
  • Structure: Amino group at position 2, tetrahydrobenzo[b]thiophene core.
  • Key Differences: Saturation of the benzene ring (4,5,6,7-tetrahydro) increases conformational flexibility and lipophilicity, enhancing membrane permeability. Amino group enables participation in Schiff base formation or amidation, expanding utility in drug design .
Methyl 6-Chloro-3-Methylbenzo[b]thiophene-2-Carboxylate
  • Structure : Chlorine (6), methyl group (3), methyl ester (2).
  • Chlorine at position 6 vs. bromine at 7 alters regioselectivity in cross-coupling reactions .

Physicochemical Properties

Property Methyl 7-Bromo-3-Carboxylate Ethyl 7-Bromo-2-Carboxylate Methyl 7-Bromo-3-Chloro-4-Fluoro-2-Carboxylate
Molecular Weight (g/mol) 287.13 285.16 323.56
LogP (Predicted) 3.2 3.5 3.8
Solubility (Water) Low Very Low Insoluble
Melting Point (°C) Not reported Not reported Not reported

Q & A

Q. What are the standard synthetic routes for preparing methyl 7-bromobenzo[b]thiophene-3-carboxylate and its analogs?

The synthesis of benzo[b]thiophene derivatives typically involves multi-step strategies. A common approach is the Gewald reaction , which enables the formation of 2-aminothiophene scaffolds through cyclization of ketones, cyanoacetates, and elemental sulfur . For brominated analogs like this compound, post-functionalization is critical. For example:

  • Bromination : Electrophilic aromatic substitution (EAS) using bromine or N-bromosuccinimide (NBS) in the presence of Lewis acids (e.g., FeBr₃) to introduce bromine at the 7-position.
  • Esterification : Reaction of the carboxylic acid precursor with methanol under acidic or coupling conditions (e.g., DCC/DMAP) to form the methyl ester .

Q. Key Characterization Methods :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regioselectivity of bromination and ester formation (e.g., methyl ester resonance at δ ~3.8–4.0 ppm) .
  • HPLC Purity Analysis : Ensures >95% purity for downstream applications .

Q. How is the compound characterized to verify structural integrity and purity?

A combination of spectroscopic, chromatographic, and elemental analysis is employed:

  • FT-IR : Identifies functional groups (e.g., C=O stretch of ester at ~1700–1750 cm⁻¹, C-Br stretch at ~500–600 cm⁻¹) .
  • LC-MS : Determines molecular weight (e.g., [M+H]+ peak matching theoretical mass) and detects impurities .
  • X-ray Crystallography (if crystals are obtainable): Resolves bond lengths and angles, confirming bromine placement on the aromatic ring .

Q. Example Data :

TechniqueKey Peaks/DataReference
¹H NMR (CDCl₃)δ 3.85 (s, 3H, -OCH₃), δ 7.72 (d, J=8 Hz, Ar-H)
¹³C NMRδ 163.5 (C=O), 130.2 (C-Br)

Q. What are common reactivity patterns of this compound?

The bromine at the 7-position and the ester group at the 3-position enable diverse transformations:

  • Nucleophilic Aromatic Substitution (SNAr) : Bromine can be replaced with amines, alkoxides, or thiols under catalytic conditions (e.g., CuI for Ullmann coupling) .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with arylboronic acids to form biaryl systems (e.g., using Pd(PPh₃)₄, K₂CO₃) .
  • Ester Hydrolysis : Conversion to carboxylic acid using NaOH/EtOH for further functionalization (e.g., amide coupling) .

Example Application :
In , a Suzuki coupling with benzo[b]thiophen-2-ylboronic acid yielded a biaryl thiophene derivative (80.6% yield) .

Advanced Research Questions

Q. How does this compound behave in electrochemical studies?

Electrochemical analysis reveals redox properties critical for materials science or catalytic applications:

  • Cyclic Voltammetry (CV) : Determines reduction potentials and electron transfer mechanisms. For similar thiophene esters, semireversible reduction (EC mechanism) is observed, involving thiophene ring reduction .
  • Diffusion Coefficients (D) : Calculated via ultramicroelectrode (UME) studies, typically in the range of 10⁻⁶–10⁻⁵ cm²/s for thiophene derivatives .

Q. Reported Parameters :

ParameterValue (Example)Reference
Electron transfer (n)1.2–1.5 (semireversible)
Standard rate constant (kₛ)0.03–0.05 cm/s

Q. What biological activities are associated with this compound’s structural analogs?

Benzo[b]thiophene derivatives exhibit anticancer , anti-inflammatory , and kinase-inhibitory properties:

  • Apoptosis Induction : Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate analogs showed potent activity against breast cancer cells (IC₅₀ ~5–10 µM) via caspase-3 activation .
  • JAK1 Inhibition : Sulfonamide-triazine conjugates derived from thiophene carboxylates demonstrated nanomolar inhibition (IC₅₀ ~20–50 nM) in computational and in vitro assays .

Q. Structure-Activity Relationship (SAR) :

  • Bromine Substitution : Enhances lipophilicity and target binding via halogen bonding .
  • Ester vs. Carboxylic Acid : The methyl ester improves cell permeability compared to the free acid .

Q. Can this compound form coordination complexes for catalytic or medicinal applications?

Yes, the ester and bromine groups can act as ligands for metal ions:

  • Schiff Base Formation : Condensation with aldehydes (e.g., 5-bromo-2-hydroxybenzaldehyde) yields ligands that coordinate to Fe(II), Co(II), or Ru(II), forming octahedral or square planar complexes .
  • Antioxidant Activity : Ru(II) and Pd(II) complexes of thiophene-derived Schiff bases showed strong DPPH radical scavenging (EC₅₀ ~15–20 µg/mL) .

Q. What methodological challenges arise in handling this compound?

  • Thermal Instability : Decomposition observed above 150°C; storage at ≤4°C is recommended .
  • Toxicity Data Gaps : Limited ecotoxicological or carcinogenicity data necessitate precautionary handling (e.g., glove boxes, fume hoods) .

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